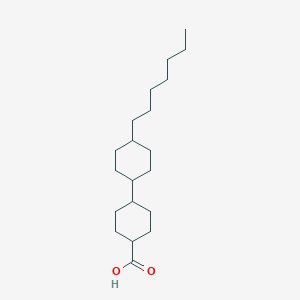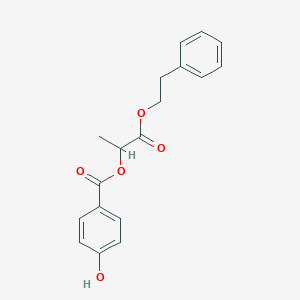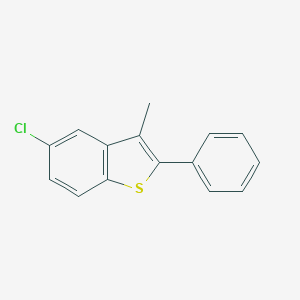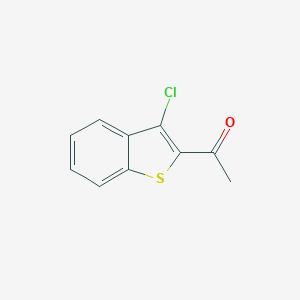![molecular formula C27H24O3 B371319 4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate CAS No. 329706-18-5](/img/structure/B371319.png)
4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate is a naturally occurring compound found in many plants, fungi, and bacteria. It is a highly polar molecule with both hydrophobic and hydrophilic properties. It is an important component of many biochemical processes and has been studied extensively in recent years due to its potential applications in drug development, biotechnology, and other scientific research fields.
科学的研究の応用
Polymer and Material Science
In the realm of polymer and material science, the focus has been on the development and enhancement of bioplastics. One particular study explores the large-scale production of polyhydroxyalkanoates (PHAs) in plants, aiming to provide a sustainable source of bioplastics, biochemicals, and energy. This approach leverages sunlight and atmospheric CO2, underscoring the environmental benefits of using renewable resources for material production. The versatility of PHAs, their biocompatibility, complete biodegradability, and non-toxicity make them a promising candidate for a wide range of applications, from medical uses to replacing conventional plastics (Somleva, Peoples, & Snell, 2013).
Environmental Science
Another study provides insight into the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the importance of environmental pollution mitigation. This research not only addresses the removal of pharmaceutical contaminants from water sources but also offers a comprehensive review of the biotoxicity of by-products generated through AOPs. The study emphasizes the need for further understanding of the ecological impact of these processes, contributing to the development of safer and more effective water treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Biochemical Applications
Research on the biochemical applications of various compounds underscores the therapeutic potential of natural substances. For instance, chlorogenic acid (CGA), a phenolic compound, has been reviewed for its multiple therapeutic roles, including antioxidant, antibacterial, and anti-inflammatory effects. This review broadens the understanding of CGA's pharmacological benefits, encouraging further exploration of natural compounds in disease prevention and treatment (Naveed et al., 2018).
Chemical Synthesis and Medicinal Chemistry
The development of efficient synthesis methods for key intermediates used in pharmaceutical manufacturing remains a critical area of research. A practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a crucial intermediate for the production of flurbiprofen, showcases advancements in chemical synthesis. This method addresses the challenges associated with cost and toxicity in large-scale production, offering a more accessible route for creating valuable pharmaceutical compounds (Qiu, Gu, Zhang, & Xu, 2009).
特性
IUPAC Name |
[4-[(Z)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-20(2)23-12-8-22(9-13-23)10-18-26(28)24-14-16-25(17-15-24)30-27(29)19-11-21-6-4-3-5-7-21/h3-20H,1-2H3/b18-10-,19-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOITPSLJHNNDZ-OMYAATJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)

![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)

![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)
![7-chloro-2-(2-hydroxyethyl)-2-methyl-2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrrol-2-ium](/img/structure/B371248.png)
![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)


![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)


![4-{[4-(Dimethylamino)-2-methylphenyl]diazenyl}benzonitrile](/img/structure/B371258.png)
![Methyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B371259.png)